molecular formula C10H15BrN2 B6238653 2-bromo-N1,N1-diethylbenzene-1,4-diamine CAS No. 105294-26-6

2-bromo-N1,N1-diethylbenzene-1,4-diamine

Cat. No.: B6238653
CAS No.: 105294-26-6
M. Wt: 243.1
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Description

2-bromo-N1,N1-diethylbenzene-1,4-diamine is a chemical compound with the molecular formula C10H15BrN2. It is known for its applications in various scientific experiments and industrial processes. This compound is characterized by the presence of a bromine atom and two diethylamine groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine typically involves the bromination of N1,N1-diethylbenzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N1,N1-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-bromo-N1,N1-diethylbenzene-1,4-diamine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N1,N1-dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.

    4-amino-N,N-diethylbenzene-1,4-diamine: Similar structure but with an amino group instead of a bromine atom.

Uniqueness

2-bromo-N1,N1-diethylbenzene-1,4-diamine is unique due to the presence of both bromine and diethylamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

105294-26-6

Molecular Formula

C10H15BrN2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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